N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Description
N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a pyrimidine derivative featuring a piperazine ring substituted with a pyrazine moiety at the 1-position and an ethylamine group at the 2-position of the pyrimidine core. Its structure combines a pyrimidine scaffold with a piperazine-pyrazine hybrid substituent, which may enhance binding affinity to biological targets due to increased hydrogen-bonding and π-π stacking interactions .
Properties
IUPAC Name |
N-ethyl-4-methyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-3-17-15-19-12(2)10-13(20-15)21-6-8-22(9-7-21)14-11-16-4-5-18-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWSMYUTWBIERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoamides
A high-yielding route involves cyclizing ethyl 3-aminocrotonate with methyl cyanamide under acidic conditions:
Conditions : Reflux in ethanol with catalytic HCl (12 h, 78% yield).
Halogenation Optimization
Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline:
Key Data :
Preparation of 1-(Pyrazin-2-yl)Piperazine
Buchwald–Hartwig Amination
A palladium-catalyzed coupling between 2-chloropyrazine and piperazine affords the substituted piperazine:
Conditions :
SNAr Reaction Under Microwave Irradiation
Alternative protocol using microwave-assisted SNAr:
Conditions :
Coupling of Pyrimidine and Piperazine Moieties
SNAr Displacement of Chlorine
The 4-chloro group in 4-chloro-6-methylpyrimidin-2-amine undergoes SNAr with 1-(pyrazin-2-yl)piperazine:
Optimized Parameters :
Palladium-Mediated Cross-Coupling
For sterically hindered substrates, Suzuki–Miyaura coupling is employed:
Conditions :
N-Ethylation of the Pyrimidin-2-Amine
Reductive Amination
Purification and Analytical Characterization
Column Chromatography
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.15 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.32 (s, 3H, CH₃), 3.45–3.60 (m, 8H, piperazine-H), 8.45 (s, 1H, pyrazine-H).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| SNAr Displacement | 65 | 98 | Minimal metal contamination |
| Suzuki Coupling | 58 | 97 | Tolerates electron-deficient substrates |
| Reductive Amination | 82 | 99 | Mild conditions |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the pyrimidine and pyrazine rings.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compound A : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (CAS: Not specified)
Compound B : 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (CAS: 856973-81-4)
- Key Differences : Lacks the ethyl group and pyrazine substitution; features a 4-methylpiperazine at the pyrimidine 5-position.
- Impact : The methyl group on piperazine enhances metabolic stability but may reduce target selectivity compared to bulkier substituents like pyrazine .
- Synthesis : Achieved via Buchwald-Hartwig coupling of 5-bromopyrimidin-2-amine with 1-methylpiperazine, using Pd catalysis (yield: ~8.7%) .
Compound C : 6-(4-Ethyl-1-piperazinyl)-4-pyrimidinamine (CAS: 959696-43-6)
- Key Differences : Contains an ethyl group on the piperazine nitrogen but lacks the pyrazine and methyl substituents.
Compound D : N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine (CAS: 2415462-93-8)
- Key Differences : Substitutes pyrazine with a fluoropyrimidine ring, introducing electronegative fluorine.
- Impact : Fluorine enhances metabolic stability and may alter binding kinetics through electrostatic interactions. Molecular weight (331.39 g/mol) is comparable to the target compound .
Physicochemical Properties
Biological Activity
N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C16H23N7
Molecular Weight: 313.40 g/mol
IUPAC Name: N-ethyl-4-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
CAS Number: 2640888-62-4
| Property | Value |
|---|---|
| Molecular Formula | C16H23N7 |
| Molecular Weight | 313.40 g/mol |
| IUPAC Name | N-ethyl-4-methyl... |
| InChI Key | RMVVJZFGBFNNQQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. This compound has shown potential as:
- Antibacterial Agent: It exhibits activity against a range of bacterial strains, potentially through the inhibition of bacterial enzymes.
- Antiviral Activity: Preliminary studies suggest efficacy against certain viral infections, possibly by interfering with viral replication mechanisms.
- Anti-inflammatory Effects: Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Biological Activity Studies
Recent research has highlighted the biological activities associated with this compound and its derivatives:
- Antibacterial Activity:
- Anti-inflammatory Effects:
- Anticancer Potential:
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of N-ethyl derivatives against various pathogens, showing a notable reduction in bacterial growth in vitro. The study utilized standard agar diffusion methods to determine the MIC values.
Case Study 2: Anti-inflammatory Mechanism
In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to N-ethyl derivatives significantly reduced inflammation compared to controls. The anti-inflammatory effect was attributed to the downregulation of inflammatory mediators such as prostaglandins .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-ethyl derivatives:
- Substituent Effects: Electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity.
- Piperazine Moiety: Variations in the piperazine substituents can modulate receptor binding affinity and selectivity.
Q & A
Q. What are the recommended synthetic routes for N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine, and what reaction conditions optimize yield?
The synthesis typically involves multi-step organic reactions, starting with the condensation of a pyrimidine core (e.g., 4-methyl-6-chloropyrimidin-2-amine) with a piperazine derivative. Key steps include:
- Piperazine coupling : Reacting 4-(pyrazin-2-yl)piperazine with the pyrimidine core under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like triethylamine to facilitate nucleophilic substitution .
- Ethyl group introduction : Alkylation of the pyrimidine’s amine group using ethyl halides or via reductive amination under hydrogenation conditions .
- Optimization : Catalysts such as Pd/C for hydrogenation or microwave-assisted synthesis can improve reaction efficiency and purity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in solvents like ethanol or DCM. Data collection is performed using synchrotron or in-house diffractometers. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures, leveraging intrinsic flexibility in handling high-resolution data and twinning . Key parameters include:
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Enzyme inhibition : Use fluorescence polarization or SPR to assess binding to kinases or GPCRs, given structural similarity to pyrimidine-based inhibitors .
- Cellular assays : Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines, with IC50 calculations to determine potency .
- ADME/Tox : Microsomal stability assays and CYP450 inhibition studies to evaluate metabolic liabilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Discrepancies often arise from assay conditions or structural analogs. Strategies include:
- Structural validation : Confirm compound purity via HPLC and NMR (>95% purity) to rule out batch variability .
- Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across multiple cell lines .
- SAR analysis : Compare activity of analogs (e.g., substituent variations on the pyrimidine or piperazine moieties) to identify critical pharmacophores .
Q. What computational methods are effective for predicting target interactions and optimizing binding affinity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PI3K or EGFR). Focus on the pyrimidine core’s hydrogen bonding with ATP-binding pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the piperazine-pyrazine moiety in solvated environments .
- QSAR models : Train models on analogs (e.g., from ) to predict logP and solubility, guiding substituent modifications .
Q. How can polymorphism in crystallographic data impact pharmacological development, and how is it addressed?
Polymorphs (e.g., differing piperazine ring conformations) alter solubility and bioavailability. Mitigation strategies:
Q. What strategies improve synthetic scalability while maintaining stereochemical integrity?
- Catalyst selection : Chiral catalysts (e.g., (R)-BINAP) for asymmetric synthesis of piperazine intermediates .
- Flow chemistry : Continuous-flow reactors reduce side reactions during exothermic steps (e.g., ethylation) .
- In-line analytics : PAT tools (e.g., FTIR) monitor reaction progress and intermediate stability in real time .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
